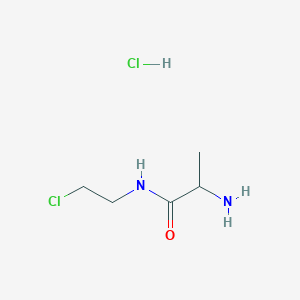
2-amino-N-(2-chloroethyl)propanamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(2-chloroethyl)propanamide;hydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O It is commonly used in various scientific research applications due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-chloroethyl)propanamide;hydrochloride typically involves the reaction of 2-amino propanamide with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
化学反应分析
Types of Reactions
2-amino-N-(2-chloroethyl)propanamide;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation and Reduction Reactions: The amino group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amides and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
The major products formed from these reactions include substituted amides, amines, and other derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
2-amino-N-(2-chloroethyl)propanamide;hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical agents and intermediates.
Biological Research: It is employed in studies related to enzyme inhibition, protein modification, and other biochemical processes.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-amino-N-(2-chloroethyl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications in their structure and function. This reactivity makes the compound useful in studying enzyme mechanisms and protein interactions .
相似化合物的比较
Similar Compounds
- 2-amino-N-(2,2,2-trifluoroethyl)propanamide;hydrochloride
- 2-amino-N-ethylpropanamide
- 2-amino-3-(1H-indol-3-yl)propanamide
Uniqueness
2-amino-N-(2-chloroethyl)propanamide;hydrochloride is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in applications requiring specific covalent modifications of biomolecules .
属性
CAS 编号 |
91159-31-8 |
|---|---|
分子式 |
C5H12Cl2N2O |
分子量 |
187.06 g/mol |
IUPAC 名称 |
2-amino-N-(2-chloroethyl)propanamide;hydrochloride |
InChI |
InChI=1S/C5H11ClN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H |
InChI 键 |
NUAQSMADEISQBH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCCCl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


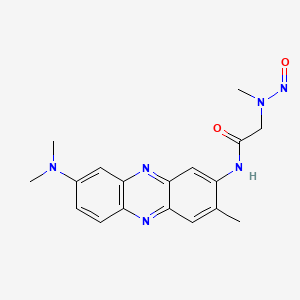
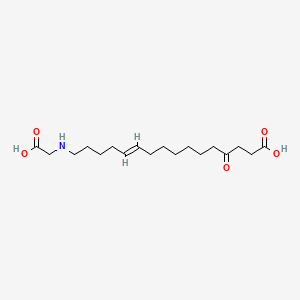
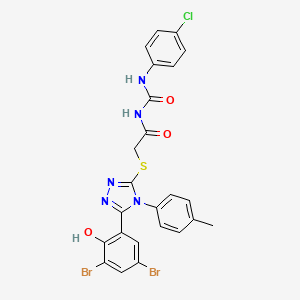
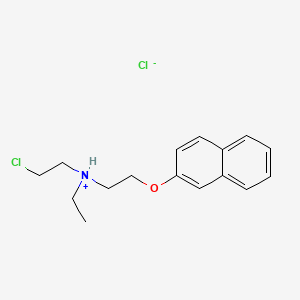
![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
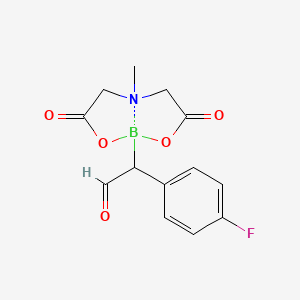
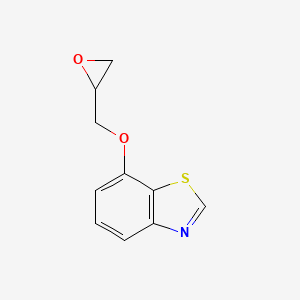

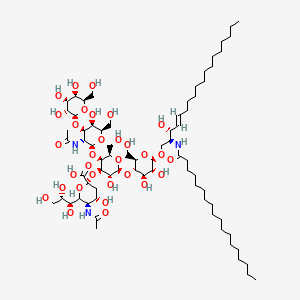
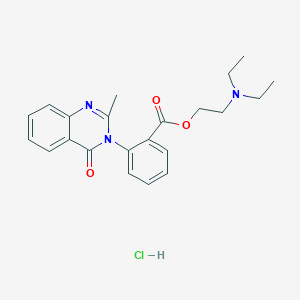
![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
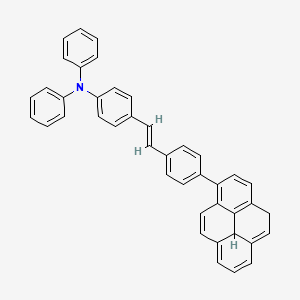
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
